molecular formula C18H27NO3 B13548932 Tert-butyl 4-[2-(4-hydroxyphenyl)ethyl]piperidine-1-carboxylate

Tert-butyl 4-[2-(4-hydroxyphenyl)ethyl]piperidine-1-carboxylate

Katalognummer: B13548932
Molekulargewicht: 305.4 g/mol
InChI-Schlüssel: QPGWYHPXABLWMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of tert-butyl 4-[2-(4-hydroxyphenyl)ethyl]piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 4-hydroxyphenethylamine under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified using standard techniques such as recrystallization or column chromatography.

Analyse Chemischer Reaktionen

Tert-butyl 4-[2-(4-hydroxyphenyl)ethyl]piperidine-1-carboxylate undergoes various chemical reactions, including:

Wirkmechanismus

The mechanism of action of tert-butyl 4-[2-(4-hydroxyphenyl)ethyl]piperidine-1-carboxylate in PROTACs involves the formation of a ternary complex between the target protein, the PROTAC molecule, and the E3 ubiquitin ligase. The linker region of the compound plays a crucial role in maintaining the appropriate 3D orientation of the PROTAC molecule, ensuring effective interaction between the target protein and the E3 ligase . This interaction leads to the ubiquitination of the target protein, marking it for degradation by the proteasome .

Vergleich Mit ähnlichen Verbindungen

Tert-butyl 4-[2-(4-hydroxyphenyl)ethyl]piperidine-1-carboxylate can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their specific applications and functional groups, highlighting the versatility and uniqueness of this compound in targeted protein degradation research.

Eigenschaften

Molekularformel

C18H27NO3

Molekulargewicht

305.4 g/mol

IUPAC-Name

tert-butyl 4-[2-(4-hydroxyphenyl)ethyl]piperidine-1-carboxylate

InChI

InChI=1S/C18H27NO3/c1-18(2,3)22-17(21)19-12-10-15(11-13-19)5-4-14-6-8-16(20)9-7-14/h6-9,15,20H,4-5,10-13H2,1-3H3

InChI-Schlüssel

QPGWYHPXABLWMO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCC2=CC=C(C=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.